

Technical Guide: (E)-Ferulic Acid-d3 Certificate of Analysis

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Compound of Interest

Compound Name: (E)-Ferulic acid-d3

Cat. No.: B15545081

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to **(E)-Ferulic acid-d3**. The information is intended to support research, development, and quality control activities involving this stable isotope-labeled compound.

Compound Information

(E)-Ferulic acid-d3 is the deuterated form of (E)-Ferulic acid, a ubiquitous phenolic compound found in plant cell walls. The deuterium labeling at the methoxy group makes it an ideal internal standard for quantitative analysis by mass spectrometry and NMR.

Parameter	Value
Chemical Name	(E)-3-(4-hydroxy-3-(methoxy-d3)phenyl)prop-2-enoic acid
Synonyms	(E)-Coniferic acid-d3, trans-Ferulic acid-d3
CAS Number	860605-59-0
Molecular Formula	C ₁₀ H ₇ D ₃ O ₄
Molecular Weight	197.20 g/mol
Purity	≥98%
Isotopic Enrichment	≥99 atom % D

Analytical Data

Mass Spectrometry

Mass spectrometry confirms the molecular weight and isotopic enrichment of **(E)-Ferulic acid-d3**. The mass spectrum of the deuterated compound will show a molecular ion peak at m/z 197, which is 3 units higher than the non-deuterated analog.

Table 2.1: Mass Spectrometry Data

Ionization Mode	Mass Analyzer	Key Fragments (m/z)	Interpretation
Electrospray (ESI)	Quadrupole Time-of-Flight (Q-TOF)	196.07 ([M-H] ⁻)	Deprotonated molecular ion
181.05	Loss of methyl-d3 radical		
152.06	Loss of carboxyl group		
134.05	Loss of both methyl-d3 and carboxyl groups		

Note: Fragmentation patterns are predicted based on the analysis of non-deuterated ferulic acid and will show a +3 Da shift for fragments containing the deuterated methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium label. The absence of a proton signal for the methoxy group in the ^1H NMR spectrum and the characteristic triplet in the ^{13}C NMR spectrum for the carbon attached to the deuterated methyl group are indicative of successful labeling.

Table 2.2: Predicted ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.15	br s	1H	-COOH
9.60	br s	1H	Ar-OH
7.51	d, J=15.9 Hz	1H	H-7
7.31	d, J=1.9 Hz	1H	H-2
7.12	dd, J=8.2, 1.9 Hz	1H	H-6
6.83	d, J=8.2 Hz	1H	H-5
6.45	d, J=15.9 Hz	1H	H-8

Table 2.3: Predicted ^{13}C NMR Spectral Data (100 MHz, DMSO- d_6)

Chemical Shift (ppm)	Assignment
168.5	C-9
149.6	C-4
148.2	C-3
145.2	C-7
125.9	C-1
123.3	C-6
116.0	C-5
115.8	C-8
111.5	C-2
55.9 (t, J=21.7 Hz)	-OCD ₃

Experimental Protocols

Synthesis of (E)-Ferulic acid-d3

A plausible synthetic route for **(E)-Ferulic acid-d3** involves the methylation of a suitable precursor with a deuterated methyl source, followed by a condensation reaction.

Protocol 3.1.1: Synthesis via Vanillin-d3

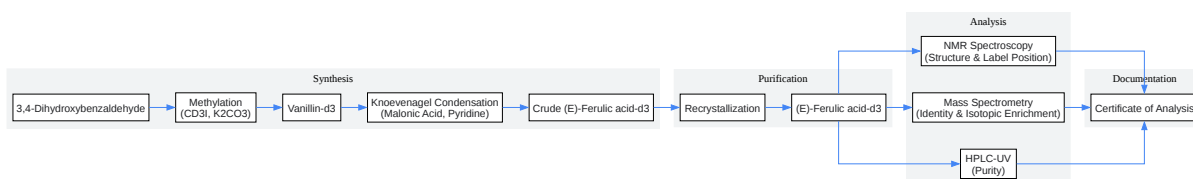
- **Synthesis of Vanillin-d3:** 3,4-Dihydroxybenzaldehyde is selectively methylated at the 3-position using iodomethane-d3 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). The reaction is monitored by TLC until completion. The product, vanillin-d3, is isolated and purified by column chromatography.
- **Knoevenagel Condensation:** Vanillin-d3 is reacted with malonic acid in the presence of a base catalyst (e.g., pyridine with a catalytic amount of piperidine). The mixture is heated to induce decarboxylation and formation of the acrylic acid moiety.
- **Purification:** The crude **(E)-Ferulic acid-d3** is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Protocol 3.2.1: HPLC Method

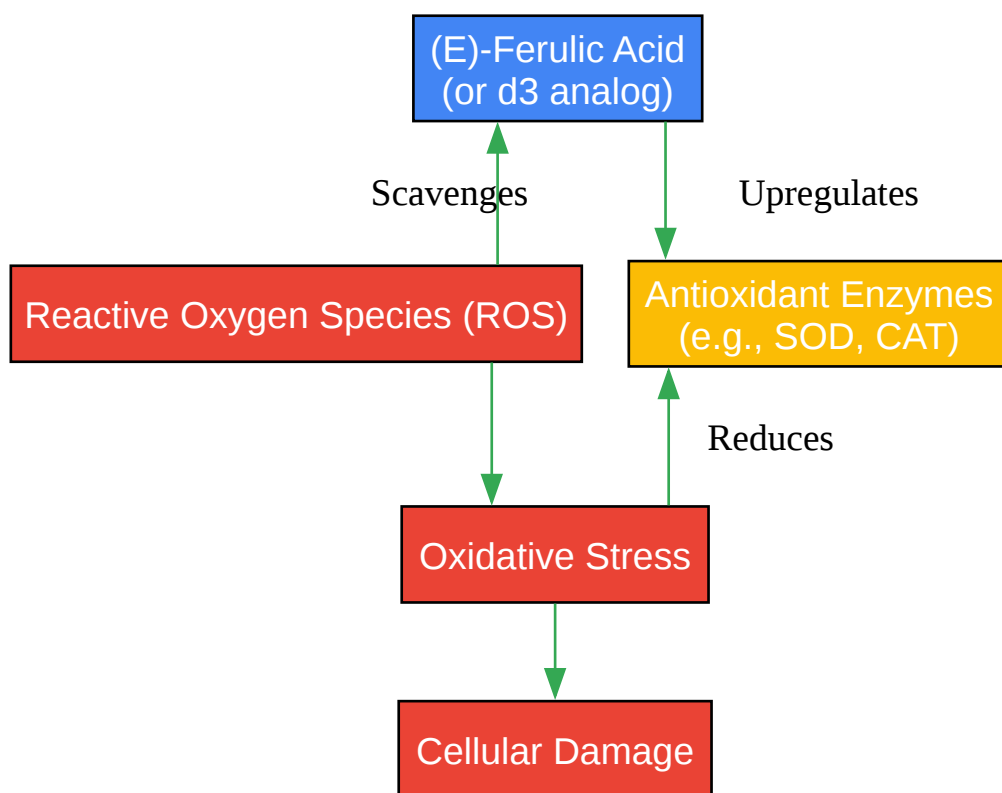
Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient	0-20 min, 10-40% B; 20-25 min, 40-90% B; 25-30 min, 90-10% B
Flow Rate	1.0 mL/min
Detection	UV at 320 nm
Injection Volume	10 µL
Column Temperature	25 °C

Visualizations



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Caption: Synthesis and analysis workflow for **(E)-Ferulic acid-d3**.



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Caption: Antioxidant signaling pathway of Ferulic Acid.

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